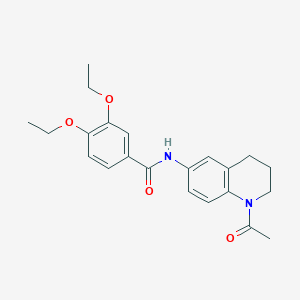

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide

Beschreibung

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide is a synthetic small molecule characterized by a fused tetrahydroquinoline (THQ) core acetylated at the 1-position and a 3,4-diethoxy-substituted benzamide group at the 6-position. Its molecular formula is C₂₂H₂₆N₂O₄, with a molecular weight of 382.46 g/mol (calculated from structural analogs in ).

Eigenschaften

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-3,4-diethoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4/c1-4-27-20-11-8-17(14-21(20)28-5-2)22(26)23-18-9-10-19-16(13-18)7-6-12-24(19)15(3)25/h8-11,13-14H,4-7,12H2,1-3H3,(H,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQCVSWOFMJYIDW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide typically involves the following steps:

Formation of the tetrahydroquinoline core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Acetylation: The tetrahydroquinoline core is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Coupling with 3,4-diethoxybenzoic acid: The final step involves coupling the acetylated tetrahydroquinoline with 3,4-diethoxybenzoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent production.

Analyse Chemischer Reaktionen

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the amide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

Oxidation: Formation of quinoline N-oxide derivatives.

Reduction: Formation of reduced amide derivatives.

Substitution: Formation of halogenated or aminated derivatives.

Wissenschaftliche Forschungsanwendungen

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Functionally Related Compounds

Key Structural Analogs

The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects and biological activity:

Table 1: Structural and Functional Comparison

Substituent Effects on Activity and Binding

- 3,4-Diethoxy vs. 3,4-Difluoro Groups : The target compound’s 3,4-diethoxybenzamide group enhances electron-donating capacity and lipophilicity compared to the 3,4-difluorobenzamide analog (). This may improve solubility and metabolic stability but reduce target affinity due to steric bulk.

- QOD’s methyl-THQ and ethanediamide linker enable dual protease inhibition, suggesting the target’s acetyl-THQ may favor different binding interactions.

- Amide Linkers : The target’s benzamide group contrasts with ICD’s indole carboxamide and QOD’s ethanediamide. ICD’s indole moiety enables π-π stacking with protease active sites, while the target’s diethoxy groups may engage in hydrophobic interactions.

Biologische Aktivität

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide is a synthetic compound that belongs to the class of tetrahydroquinoline derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including potential anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide is , with a molecular weight of 344.41 g/mol. The compound features a tetrahydroquinoline core with an acetyl group and a diethoxybenzamide moiety. This structural configuration is believed to enhance its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C19H24N2O4 |

| Molecular Weight | 344.41 g/mol |

| IUPAC Name | N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide |

| CAS Number | Not available |

Anticancer Activity

Several studies have investigated the anticancer potential of tetrahydroquinoline derivatives. For instance, a study demonstrated that compounds with similar structures exhibited significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study:

In vitro tests showed that N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value in the micromolar range. The compound was found to induce apoptosis through the activation of caspase pathways.

Antimicrobial Activity

Tetrahydroquinoline derivatives are also noted for their antimicrobial properties. Preliminary screening indicated that N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria.

Research Findings:

A study reported that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Anti-inflammatory Properties

Inflammation is a critical factor in many diseases. Research has suggested that tetrahydroquinoline derivatives can modulate inflammatory pathways.

Mechanism of Action:

The compound was shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential application in treating inflammatory diseases.

The biological effects of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer cell proliferation and inflammation.

- Receptor Modulation: It may act on various receptors influencing cellular signaling pathways related to apoptosis and inflammation.

- Oxidative Stress Reduction: The antioxidant properties of similar compounds suggest that this derivative could mitigate oxidative stress in cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.